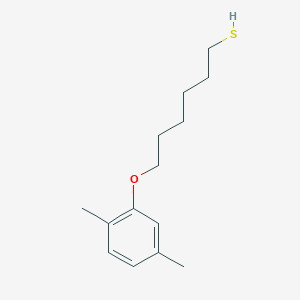

6-(2,5-Dimethylphenoxy)hexane-1-thiol

Description

6-(2,5-Dimethylphenoxy)hexane-1-thiol is a thiol-terminated organic compound featuring a hexane chain linked to a 2,5-dimethylphenoxy group. The thiol (-SH) group enables strong covalent binding to metal surfaces (e.g., gold), making it valuable in surface chemistry and nanotechnology for creating self-assembled monolayers (SAMs) . The 2,5-dimethylphenoxy moiety provides steric bulk and modulates electronic properties, influencing solubility and reactivity.

Properties

IUPAC Name |

6-(2,5-dimethylphenoxy)hexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-12-7-8-13(2)14(11-12)15-9-5-3-4-6-10-16/h7-8,11,16H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTAAXRKNTUNNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Ring

The position and type of substituents on the phenoxy ring significantly alter physicochemical properties. Key comparisons include:

Key Findings :

- 2,5-dimethylphenoxy: Balances lipophilicity (log P ~3–4, estimated) and steric effects, favoring stable SAM formation .

- Chloro substituents (e.g., HBK15): Increase log P and bioactivity but may reduce solubility .

- Azobenzene groups (HS-C6AZO): Introduce photoresponsiveness, enabling dynamic surface properties .

Functional Group Comparisons

The terminal functional group (thiol vs. alcohol vs. amine) dictates reactivity and applications:

Key Findings :

- Thiols : Lower melting points (predicted) than alcohols due to weaker hydrogen bonding. Enable covalent metal bonding .

- Alcohols (e.g., compound III): Higher melting points (66–68°C) and polarizability, suited for drug design .

- Amines (e.g., HBK17): Facilitate hydrogen bonding and ionic interactions, critical in medicinal chemistry .

Chain Length and Isomerism

Variations in alkyl chain length and isomerism impact molecular flexibility and packing efficiency:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.